molecular formula C10H16O B12302242 1-Hydroxyadamantane-d15

1-Hydroxyadamantane-d15

Cat. No.: B12302242
M. Wt: 167.32 g/mol
InChI Key: VLLNJDMHDJRNFK-BXSQCBKHSA-N
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Description

1-Hydroxyadamantane-d15 is a deuterated derivative of 1-Hydroxyadamantane, also known as 1-Adamantanol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D15OH, and it is primarily used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxyadamantane-d15 can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxyadamantane-d15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form adamantanone.

    Reduction: Reduction reactions can convert it back to adamantane derivatives.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Adamantanone: Formed through oxidation.

    Adamantane Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

1-Hydroxyadamantane-d15 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in antiviral and neuroprotective therapies.

    Industry: Utilized in the production of high-performance polymers and lubricants due to its thermal stability.

Mechanism of Action

The mechanism of action of 1-Hydroxyadamantane-d15 involves its interaction with molecular targets and pathways:

    Molecular Targets: The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity.

    Pathways: It can modulate pathways involved in oxidative stress and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

1-Hydroxyadamantane-d15 can be compared with other similar compounds:

Biological Activity

1-Hydroxyadamantane-d15 is a deuterated derivative of 1-hydroxyadamantane, belonging to the adamantane family. This compound's biological activity is primarily associated with its role as a tracer in metabolic studies, where its unique structural characteristics and the presence of deuterium enhance its utility in various scientific applications. The following sections will delve into the biological activity, mechanisms, and potential applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a polycyclic hydrocarbon structure characterized by a hydroxyl group and deuterium labeling. The incorporation of deuterium enhances the compound's stability and alters its chemical behavior, making it valuable in research focused on reaction mechanisms and metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Metabolic Tracer : The compound is primarily used as a tracer in metabolic studies due to its ability to be tracked within biological systems.
  • Pharmacokinetics : By understanding the metabolism of drugs through this compound, researchers can gain insights into drug development and efficacy.
  • Enzyme Interaction Studies : The presence of deuterium allows for investigations into enzyme mechanisms and substrate interactions, providing critical data for understanding biological processes.

This compound's mechanism of action involves several key aspects:

  • Kinetic Isotope Effect : The deuterium atoms influence reaction rates and pathways, allowing researchers to study enzyme kinetics more accurately.
  • Interaction with Biological Targets : The compound may exhibit unique interactions with various biological molecules, which can be crucial for understanding modifications in drug structures.

Data Table: Biological Activity Insights

Study FocusFindingsReference
Metabolic TracingDemonstrated effective tracking in pharmacokinetic studies
Enzyme Mechanism InsightsAltered kinetic isotope effects provided insights into enzyme interactions
Structural Characteristics ImpactUnique interactions due to hydroxyl group and deuteration

Case Study 1: Metabolic Pathway Analysis

In a study examining the metabolic pathways of various compounds, this compound was utilized as a tracer to track its fate within biological systems. Researchers found that the incorporation of deuterium allowed for precise measurements of metabolic rates and pathways, significantly enhancing the understanding of drug metabolism.

Case Study 2: Enzyme Kinetics

Another investigation focused on the enzyme kinetics involving this compound. The study revealed that the presence of deuterium altered the reaction rates compared to non-deuterated counterparts, providing valuable insights into enzyme mechanisms and substrate specificity.

Applications in Research

This compound has several notable applications:

  • Drug Development : Its use as a tracer aids in understanding drug metabolism, which is crucial for developing effective pharmaceuticals.
  • Biochemical Research : The compound's unique properties make it suitable for studying reaction mechanisms in biochemical pathways.
  • Pharmacokinetic Studies : It serves as an essential tool for evaluating how drugs are processed in living organisms.

Properties

Molecular Formula

C10H16O

Molecular Weight

167.32 g/mol

IUPAC Name

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-ol

InChI

InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

VLLNJDMHDJRNFK-BXSQCBKHSA-N

Isomeric SMILES

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)O

Origin of Product

United States

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